molecular formula C20H21NO3 B2481563 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone CAS No. 1421455-23-3

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone

Cat. No.: B2481563
CAS No.: 1421455-23-3
M. Wt: 323.392
InChI Key: DQPXJTNEOVZQAO-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[331]nonan-9-yl(4-phenoxyphenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the radical cyclization method, which has been explored for constructing similar bicyclic frameworks . This method involves the use of radical initiators and specific reaction conditions to achieve the desired ring closure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone is unique due to its specific combination of a bicyclic structure with a phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(21-16-5-4-6-17(21)14-23-13-16)15-9-11-19(12-10-15)24-18-7-2-1-3-8-18/h1-3,7-12,16-17H,4-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPXJTNEOVZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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